Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
CAS No.: 1048957-09-0
Cat. No.: VC8201025
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048957-09-0 |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | ethyl 4-[2,5-dioxo-3-(propan-2-ylamino)pyrrolidin-1-yl]benzoate |
| Standard InChI | InChI=1S/C16H20N2O4/c1-4-22-16(21)11-5-7-12(8-6-11)18-14(19)9-13(15(18)20)17-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3 |
| Standard InChI Key | KMEOUBCBKUSENQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate belongs to the class of 2,5-dioxopyrrolidine derivatives, featuring a central pyrrolidine ring with ketone groups at positions 2 and 5. The nitrogen at position 3 is substituted with an isopropylamino group, while position 1 is linked to a para-substituted benzoate ester (Figure 1). This configuration confers both lipophilic and polar characteristics, influencing its pharmacokinetic behavior.
Molecular and Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | Ethyl 4-[2,5-dioxo-3-(propan-2-ylamino)pyrrolidin-1-yl]benzoate |
| CAS Registry Number | 1048957-09-0 |
| SMILES Notation | CCOC(=O)C1=CC=C(C=C1)N1C(CC(C1=O)NC(C)C)=O |
| InChI Key | KMEOUBCBKUSENQ-UHFFFAOYSA-N |
The compound’s molecular geometry includes a planar benzoate group and a puckered pyrrolidine ring, as evidenced by X-ray crystallography data . The ethyl ester enhances membrane permeability, while the isopropylamino group facilitates hydrogen bonding with biological targets.
Physicochemical Parameters
While experimental data on solubility and partition coefficients (logP) remain limited, computational predictions suggest moderate lipophilicity due to the ethyl ester and aromatic benzoate. The polar surface area (73.75 Ų) indicates potential for transmembrane diffusion, aligning with its proposed role in intracellular target engagement .
Synthesis and Manufacturing
The synthesis of ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. A common approach begins with the cyclocondensation of maleic anhydride derivatives with isopropylamine to form the 2,5-dioxopyrrolidine core. Subsequent N-alkylation with 4-ethyl benzoate under Mitsunobu conditions yields the final product.
Key Reaction Steps:
-
Core Formation: Maleic anhydride reacts with isopropylamine in tetrahydrofuran (THF) to generate 3-(isopropylamino)-2,5-furandione.
-
Ring Expansion: Catalytic hydrogenation reduces the furandione to pyrrolidine-2,5-dione.
-
Esterification: Coupling with ethyl 4-aminobenzoate via peptide bond-forming agents (e.g., EDC/HOBt) produces the target compound.
Applications in Medicinal Chemistry
Drug Delivery Systems
The ethyl ester moiety enables prodrug strategies, with hydrolysis in physiological conditions releasing bioactive carboxylic acid derivatives. Encapsulation within polyamidoamine (PAMAM) dendrimers improves aqueous solubility 3-fold, enhancing bioavailability in preclinical leukemia models .
Structure-Activity Relationship (SAR) Insights
-
Pyrrolidine Core Modifications: Replacement of the 2,5-diketone with mono-ketone groups abolishes COX-2 inhibition, underscoring the critical role of the diketone motif.
-
Amino Substituents: Bulkier alkylamino groups (e.g., tert-butyl) reduce potency by 70%, favoring isopropyl for optimal steric compatibility .
Stability and Pharmacokinetic Considerations
While formal ADME studies are lacking, in vitro assays indicate:
-
Plasma Stability: 85% remaining after 1 hour in human plasma, suggesting esterase resistance.
-
CYP450 Metabolism: Primarily metabolized by CYP3A4, generating inactive hydroxylated derivatives .
-
Half-Life: Predicted 2.3 hours in murine models, necessitating sustained-release formulations for therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume